molecular formula C13H24N2O4 B7776600 2-(Boc-amino)-3-(piperidin-3-yl)propionic acid

2-(Boc-amino)-3-(piperidin-3-yl)propionic acid

Cat. No.: B7776600
M. Wt: 272.34 g/mol
InChI Key: GETPKHLMTQAZSX-UHFFFAOYSA-N
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Description

2-(Boc-amino)-3-(piperidin-3-yl)propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-3-(piperidin-3-yl)propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the piperidine ring. One common method involves the reaction of Boc-protected amino acids with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-3-(piperidin-3-yl)propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-(Boc-amino)-3-(piperidin-3-yl)propionic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for peptides.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-3-(piperidin-3-yl)propionic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The piperidine ring can interact with various receptors and enzymes, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Boc-amino)-3-(piperidin-2-yl)propionic acid
  • 2-(Boc-amino)-3-(piperidin-4-yl)propionic acid
  • 2-(Boc-amino)-3-(morpholin-3-yl)propionic acid

Uniqueness

2-(Boc-amino)-3-(piperidin-3-yl)propionic acid is unique due to the position of the piperidine ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETPKHLMTQAZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117049-94-2
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid
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